Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 472.49 g/mol. This compound is primarily utilized in scientific research due to its unique chemical structure and potential biological activity. The compound's purity is typically around 95%, making it suitable for various laboratory applications.
The synthesis of ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of this nature are often synthesized through:
The exact conditions (temperature, solvents, catalysts) for these reactions would depend on the specific synthetic pathway chosen. For detailed methodologies, proprietary patents or academic publications would need to be consulted .
The structure of ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate can be represented using various chemical notation systems:
InChI=1S/C23H21FN2O6S/c1-2-31-23(28)22-20(14-21(27)26(25-22)18-10-8-17(24)9-11-18)32-33(29,30)19-12-7-15-5-3-4-6-16(15)13-19/h7-14H,2-6H2,1H3
This notation provides a unique way to describe the compound's structure in terms of its atoms and connectivity.
The canonical SMILES representation is CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=C(C=C4)F
, which illustrates the arrangement of atoms within the molecule.
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate may participate in various chemical reactions typical for compounds containing pyridazine rings and functional groups such as esters and sulfonates. These reactions could include:
The reactivity of this compound will depend on its electronic structure and steric factors influenced by substituents like fluorine and sulfonate groups .
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate is typically a solid at room temperature. The melting point and solubility characteristics would need to be determined experimentally.
The compound's stability under various conditions (pH levels, temperature variations) would also require empirical studies to assess its suitability for different applications .
Ethyl 1-(4-fluorophenyl)-6-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate has potential applications in:
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1068-67-3